molecular formula C16H19NO3 B255508 3-(1,3-benzodioxol-5-yl)-N-cyclohexylacrylamide

3-(1,3-benzodioxol-5-yl)-N-cyclohexylacrylamide

Cat. No.: B255508
M. Wt: 273.33 g/mol
InChI Key: HEVXIAMRBRLSEJ-VQHVLOKHSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-N-cyclohexylacrylamide is a chemical compound that features a benzodioxole ring attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-cyclohexylacrylamide typically involves the reaction of 1,3-benzodioxole with an appropriate acrylamide derivative under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-N-cyclohexylacrylamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-N-cyclohexylacrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-cyclohexylacrylamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: Compounds with similar benzodioxole rings but different functional groups.

    Acrylamide derivatives: Compounds with similar acrylamide moieties but different aromatic rings.

Uniqueness

3-(1,3-Benzodioxol-5-yl)-N-cyclohexylacrylamide is unique due to the combination of the benzodioxole ring and the cyclohexylacrylamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-cyclohexylprop-2-enamide

InChI

InChI=1S/C16H19NO3/c18-16(17-13-4-2-1-3-5-13)9-7-12-6-8-14-15(10-12)20-11-19-14/h6-10,13H,1-5,11H2,(H,17,18)/b9-7+

InChI Key

HEVXIAMRBRLSEJ-VQHVLOKHSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3

SMILES

C1CCC(CC1)NC(=O)C=CC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCC(CC1)NC(=O)C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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